5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core with a chlorophenyl and a trifluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with trifluoromethylated hydrazine derivatives, followed by cyclization with formamide or similar reagents . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the triazolopyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,2,4-triazole: Shares the triazole core but lacks the pyrimidine ring and trifluoromethyl group.
2-(Trifluoromethyl)-1,2,4-triazole: Contains the trifluoromethyl group but lacks the chlorophenyl and pyrimidine components.
Uniqueness
5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both the chlorophenyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N4/c13-8-3-1-7(2-4-8)9-5-6-20-11(17-9)18-10(19-20)12(14,15)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXULXXSELDOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NN3C=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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